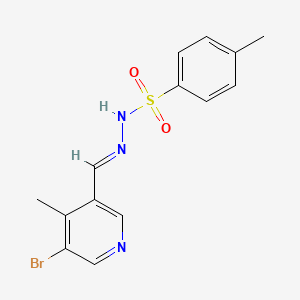
3-(Benzyloxy)-5-bromo-2-fluorobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(Benzyloxy)-5-bromo-2-fluorobenzaldehyde” is likely an aromatic compound due to the presence of a benzene ring in its structure. The “benzyloxy” group indicates the presence of a benzyl group attached to the oxygen atom. The “5-bromo-2-fluoro” part suggests that bromine and fluorine atoms are attached to the benzene ring. The “benzaldehyde” indicates the presence of a formyl group (-CHO) attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring with the aforementioned substituents. The exact structure would depend on the positions of these substituents on the benzene ring .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions, such as electrophilic aromatic substitution or nucleophilic addition at the carbonyl carbon of the aldehyde group. The presence of the bromine atom might make the compound susceptible to reactions involving halogen exchange or the formation of Grignard reagents .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Mecanismo De Acción
Target of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling, 3-(Benzyloxy)-5-bromo-2-fluorobenzaldehyde may act as an electrophile. The reaction involves the oxidative addition of the electrophilic organic group to a palladium catalyst, forming a new Pd–C bond . The reaction also involves transmetalation, where a nucleophilic organic group is transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling, the compound could be involved in the synthesis of complex organic molecules .
Pharmacokinetics
A related compound, 4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine (betp), has been studied . . This suggests that the bioavailability of such compounds may be influenced by the route of administration.
Result of Action
In the context of suzuki–miyaura cross-coupling, the compound could contribute to the formation of new carbon–carbon bonds, facilitating the synthesis of complex organic molecules .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-bromo-2-fluoro-3-phenylmethoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO2/c15-12-6-11(8-17)14(16)13(7-12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCAMWNHYQHJPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2F)C=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.13 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














